
Leukadherin-1
Overview
Description
Leukadherin-1 (LA-1) is a small-molecule allosteric agonist of complement receptor 3 (CR3, CD11b/CD18), a heterodimeric integrin expressed on myeloid cells (monocytes, neutrophils) and natural killer (NK) cells . CR3 plays dual roles in immune regulation: (1) mediating leukocyte adhesion and phagocytosis, and (2) suppressing pro-inflammatory signaling. LA-1 stabilizes CR3 in an intermediate activation state, enhancing ligand binding (e.g., to fibrinogen or ICAM-1) while reducing leukocyte migration and cytokine secretion .
Preparation Methods
The synthetic routes and reaction conditions for Leukadherin-1 are not extensively detailed in the available literature. it is known that this compound is a small molecule allosteric activator of CR3, and its preparation involves organic synthesis techniques
Chemical Reactions Analysis
Leukadherin-1 primarily undergoes reactions that enhance CD11b/CD18-dependent cell adhesion. It increases the adhesion of leukocytes to fibrinogen and intercellular adhesion molecule 1 (ICAM-1) by forming long membrane tethers . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution but rather interacts with cellular receptors to exert its effects.
Scientific Research Applications
Immunological Applications
Regulation of Inflammatory Responses:
Leukadherin-1 has been demonstrated to modulate inflammatory responses by enhancing the activation of CD11b on macrophages. In a study investigating its effects on lipopolysaccharide (LPS)-induced inflammation, LA1 significantly inhibited the pro-inflammatory response in macrophages and reduced mortality in mice subjected to endotoxic shock. The mechanism involves blocking the interaction between LPS and Toll-like receptor 4 (TLR4), thereby mitigating inflammatory damage in organs such as the liver and lungs .
Protection Against Hyperoxia:
Another study highlighted LA1's efficacy in preventing hyperoxia-induced leukocyte infiltration. By enhancing CD11b/CD18-dependent adhesion, LA1 reduced leukocyte migration into tissues under hyperoxic conditions, suggesting its potential as a therapeutic agent in conditions characterized by excessive oxidative stress .
Oncology Applications
Antitumor Activity:
this compound has also been evaluated for its antitumor properties. In preclinical models of breast cancer, LA1 exhibited single-agent antitumor activity and improved outcomes when combined with chemotherapy agents such as paclitaxel. It was found to reduce tumor-associated myeloid-derived suppressor cells (MDSCs) and repolarize macrophages from an immunosuppressive phenotype to a more active immune state . This modulation of innate immunity indicates LA1's potential as an adjunct therapy in cancer treatment.
Mechanistic Insights:
Research using single-molecule force spectroscopy revealed that LA1 enhances leukocyte adhesion through the formation of long membrane tethers between CD11b/CD18 and its ligand ICAM-1. This increased adhesion correlates with reduced leukocyte migration, which could be beneficial in controlling tumor microenvironments .
Neurological Applications
Multiple Sclerosis Research:
In models of multiple sclerosis, specifically experimental autoimmune encephalomyelitis (EAE), this compound treatment led to significant improvements in clinical scores and reductions in demyelination and leukocyte infiltration in spinal tissues. These findings suggest that LA1 may offer therapeutic benefits during acute phases of multiple sclerosis by reducing oxidative stress and inflammatory cell recruitment .
Case Studies Overview
Mechanism of Action
Leukadherin-1 exerts its effects by acting as an allosteric activator of the CR3 integrin. It enhances the binding of CD11b/CD18 to its ligands, such as ICAM-1, by forming long membrane tethers. This activation promotes leukocyte adhesion to inflamed endothelium and reduces transendothelial migration . The molecular targets involved include the CR3 integrin and its associated signaling pathways, which modulate immune cell adhesion and migration .
Comparison with Similar Compounds
Key Properties of Leukadherin-1
- Molecular Formula: C22H15NO4S2
- Molecular Weight : 421.49
- EC50 : 4 μM (in vitro)
- Mechanism : Allosteric activation of CD11b/CD18, leading to reduced TLR/MyD88-dependent cytokine release (e.g., TNF, IFN-γ) and enhanced phagocytic clearance .
- Therapeutic Models : Autoimmune nephritis, sepsis, ischemic stroke, and endothelial barrier protection .
This compound vs. ADH-503 (GB1275)
ADH-503 is the choline salt form of (Z)-Leukadherin-1, optimized for oral bioavailability and enhanced pharmacokinetics .
Distinction : While LA-1 primarily targets acute inflammation, ADH-503 is tailored for chronic settings like cancer, leveraging sustained CR3 activation to remodel the tumor microenvironment.
This compound vs. CWHM-12
CWHM-12 is an αV integrin antagonist (IC50 = 0.2–1.8 nM for αvβ3/β6/β8), inhibiting pathways involved in fibrosis and angiogenesis .
Distinction : LA-1’s agonist activity promotes resolution of inflammation, whereas CWHM-12’s antagonist action disrupts pathological integrin signaling.
This compound vs. Phaseoloidin
Phaseoloidin is a plant-derived anti-complement agent, inhibiting the complement cascade .
Distinction: LA-1 offers cell-specific immunomodulation, while Phaseoloidin broadly suppresses complement activation, risking systemic immunosuppression.
This compound vs. Integrin Antagonists
Clinical failures of integrin antagonists (e.g., LFA-1 inhibitors ) in sepsis highlight LA-1’s unique mechanism. Unlike antagonists that block adhesion entirely, LA-1 stabilizes CR3 in a "partial activation" state, balancing anti-inflammatory effects without compromising phagocytosis .
Research Findings and Data Tables
Table 1: In Vitro Efficacy of this compound and Comparators
Table 2: In Vivo Pharmacokinetic Profiles
Compound | Route | Dose (mg/kg) | T1/2 (h) | AUC (ng·h/mL) |
---|---|---|---|---|
This compound | i.v. | 1.0 | ~3.0 | 6,950 |
ADH-503 | Oral | 30 | 4.68 | 13,962 |
Biological Activity
Leukadherin-1 (LA1) is a small molecule that acts as an agonist for the integrin CD11b/CD18, also known as Mac-1 or complement receptor 3 (CR3). This compound has garnered attention for its potential therapeutic applications in various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on immune responses, and potential clinical applications.
This compound enhances the adhesion of leukocytes to endothelial cells and extracellular matrix components, primarily through its activation of CD11b/CD18. This integrin plays a crucial role in mediating leukocyte migration and immune responses.
- Increased Adhesion : LA1 promotes CD11b/CD18-dependent adhesion to ligands such as ICAM-1 and fibrinogen. The effective concentration (EC50) for this activity is approximately 4 μM .
- Reduction in Motility : By enhancing adhesion, LA1 decreases leukocyte motility and transendothelial migration, thereby potentially reducing tissue infiltration by inflammatory cells .
- Inflammatory Response Modulation : LA1 has been shown to modulate pro-inflammatory cytokine release, which is crucial in managing conditions characterized by excessive inflammation .
In Vivo Studies and Clinical Implications
Research has demonstrated the efficacy of this compound in various animal models, particularly concerning its protective effects against inflammatory damage.
Case Study: Endotoxic Shock Model
In a study examining endotoxic shock induced by lipopolysaccharide (LPS), treatment with LA1 resulted in:
- Reduced Mortality : Mice treated with LA1 showed significantly lower mortality rates compared to control groups.
- Pathological Improvements : Histological analysis indicated reduced liver and lung damage in LA1-treated mice .
Case Study: Experimental Autoimmune Encephalitis (EAE)
In a rat model of EAE, which simulates multiple sclerosis:
- Clinical Score Improvement : Animals treated with LA1 exhibited significant improvements in clinical scores and behavioral tests, indicating enhanced motor function.
- Reduced Inflammation : Histological assessments revealed decreased demyelination and reduced infiltration of CD45+ leukocytes in spinal tissues .
Summary of Key Findings
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Leukadherin-1 activates CD11b/CD18, and how does this influence leukocyte adhesion in vitro?
this compound acts as an allosteric agonist of CD11b/CD18 (αMβ2 integrin), inducing conformational changes that enhance ligand-binding affinity. This activation promotes CD11b/CD18-dependent adhesion to fibrinogen-coated surfaces (EC50 = 4 μM) . To validate this, researchers can use static adhesion assays with human leukocytes (e.g., NK cells or monocytes) on fibrinogen substrates. Cells are pre-treated with this compound (7.5 μM, 30–45 min) and adhesion quantified via fluorescence or microscopy. Controls should include vehicle (DMSO) and integrin-blocking antibodies to confirm specificity .
Q. What are the standard in vitro and in vivo dosing protocols for this compound in immune cell studies?
- In vitro : Use 7.5 μM this compound in cell culture media (e.g., RPMI-1640 + 10% FBS) with a 30–45 min pre-treatment to achieve ~82% maximal adhesion response. Viability assays (e.g., CellTitre-Glo) are recommended to exclude cytotoxicity .
- In vivo : In murine models (e.g., C57BL/6J mice), administer 1–2.5 mg/kg via intravenous (i.v.) or intraperitoneal (i.p.) routes, twice daily for 14 days. Dissolve in DMSO and dilute in PBS for systemic delivery .
Q. How does this compound modulate tumor-associated macrophages (TAMs) in preclinical cancer models?
this compound repolarizes TAMs from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype, reducing tumor-infiltrating myeloid cells. This is tested using flow cytometry (CD206/CD86 markers) and cytokine profiling (IL-12, TNF-α) in syngeneic tumor models. Combine with dendritic cell (DC) activation assays to assess enhanced antigen presentation .
Advanced Research Questions
Q. How can contradictory data on this compound’s anti-inflammatory effects be resolved in models of acute vs. chronic inflammation?
this compound suppresses innate inflammatory signaling (e.g., TLR-2/7/8 pathways) in monocytes but enhances pro-inflammatory leukocyte adhesion. To address contradictions:
- Use time-course experiments to differentiate acute (30–45 min) vs. chronic (24–72 hr) effects.
- Pair transcriptomic profiling (RNA-seq) with functional assays (e.g., NF-κB activation) to map context-dependent signaling .
- Validate in dual-disease models (e.g., hyperoxia-induced lung injury vs. cancer) to clarify mechanistic divergence .
Q. What experimental design optimizes this compound’s synergy with checkpoint inhibitors in immunotherapy?
Combine this compound with anti-PD-1/CTLA-4 antibodies in immunocompetent mouse models (e.g., MC38 colorectal carcinoma).
- Dosing schedule : Administer this compound (1 mg/kg, i.v., twice daily) prior to checkpoint inhibitors to prime myeloid cells.
- Endpoints : Measure tumor-infiltrating CD8+ T cells (flow cytometry) and granulocytic MDSCs (Gr1+CD11b+) to quantify immunosuppression reversal .
- Include controls for autoimmunity risks (e.g., histopathology of lung/liver).
Q. What are the critical parameters for ensuring reproducibility in this compound’s in vivo pharmacokinetic studies?
- Formulation : Prepare fresh solutions in DMSO (≤0.1% final concentration) to avoid aggregation.
- Bioavailability : Measure plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hr post-injection.
- Tissue distribution : Use fluorescently labeled this compound or autoradiography (³H-labeled compound) in target organs (spleen, lungs) .
Q. Methodological Best Practices
- Data validation : Include isotype controls in flow cytometry and sham-treated groups in adhesion assays to exclude non-specific binding .
- Statistical rigor : Use ≥6 mice/group in vivo to account for biological variability. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons .
- Ethical compliance : Adhere to ARRIVE guidelines for preclinical studies, including randomization and blinding .
Properties
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGRQSLKVNPCI-UNOMPAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-72-4 | |
Record name | GB-1275 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GB-1275 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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